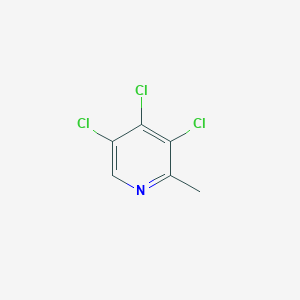

3,4,5-Trichloro-2-methylpyridine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Scientific Research Applications

Pesticide Degradation

3,4,5-Trichloro-2-methylpyridine is a degradation product of certain pesticides, such as chlorpyrifos and triclopyr . It’s produced by hydrolytic and photolytic mechanisms . This compound can be used to study the environmental fate and degradation mechanisms of these pesticides .

Environmental Toxicology

This compound is used in environmental toxicology studies. For example, it has been used in studies to evaluate the acute toxicity of chlorpyrifos and its metabolite 3,5,6-trichloro-2-pyridinol . These studies help understand the potential environmental and health impacts of these chemicals.

Soil Remediation

3,4,5-Trichloro-2-methylpyridine has been studied in the context of soil remediation. Specifically, it has been used in experiments and model studies to understand its behavior in soils, especially in the presence of biochar . This helps in developing strategies for preventing the migration of this compound from soils to water bodies .

Microbial Degradation

Certain microbial strains, such as strain KR100, can degrade 3,4,5-Trichloro-2-methylpyridine. These microbes use this compound as the sole source of carbon for their growth . This property can be exploited for bioremediation purposes.

Aquatic Toxicology

3,4,5-Trichloro-2-methylpyridine is used in aquatic toxicology studies. It has been used to assess the toxicity of mixtures of chlorpyrifos and its metabolite 3,5,6-trichloro-2-pyridinol to aquatic organisms . This helps in understanding the risks posed by these chemicals to aquatic ecosystems.

Study of Synergistic Toxicity

This compound is used in studies investigating the synergistic toxicity of chemical mixtures. For example, it has been found that the mixture of chlorpyrifos and its metabolite 3,5,6-trichloro-2-pyridinol is more toxic than the compounds tested separately . This highlights the importance of considering mixture toxicity in environmental risk assessments.

Mechanism of Action

Target of Action

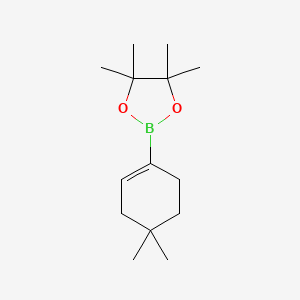

It is known that this compound plays a role in the suzuki–miyaura (sm) cross-coupling reaction , which is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .

Mode of Action

In the context of the Suzuki–Miyaura coupling reaction, 3,4,5-Trichloro-2-methylpyridine may participate in electronically divergent processes with the metal catalyst. Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

It is known that this compound is involved in the suzuki–miyaura coupling reaction , which is a key process in the synthesis of various organic compounds.

Result of Action

It is known that this compound plays a role in the suzuki–miyaura coupling reaction , which is a key process in the synthesis of various organic compounds.

Action Environment

It is known that the success of the suzuki–miyaura coupling reaction, in which this compound plays a role, originates from a combination of exceptionally mild and functional group tolerant reaction conditions .

properties

IUPAC Name |

3,4,5-trichloro-2-methylpyridine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4Cl3N/c1-3-5(8)6(9)4(7)2-10-3/h2H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRWOWHPVSGZEIN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=C(C(=C1Cl)Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4Cl3N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10632836 |

Source

|

| Record name | 3,4,5-Trichloro-2-methylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10632836 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,4,5-Trichloro-2-methylpyridine | |

CAS RN |

1187932-77-9 |

Source

|

| Record name | 3,4,5-Trichloro-2-methylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10632836 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 1-[4-(chlorosulfonyl)phenyl]cyclopropane-1-carboxylate](/img/structure/B1344755.png)

![5,7-Dihydrofuro[3,4-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B1344767.png)